N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide
Overview
Description
The compound “N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide” is a complex organic molecule. It contains several functional groups, including a methylphenyl group, a methylsulfonyl group, a morpholinylsulfonyl group, and a glycinamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The presence of aromatic rings would contribute to the stability of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and amide might make it somewhat soluble in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-16-5-3-4-6-19(16)23(30(2,25)26)15-20(24)21-17-7-9-18(10-8-17)31(27,28)22-11-13-29-14-12-22/h3-10H,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNUFGTUIHINDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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